The synthesis of Dasantafil involves several steps, starting from the formation of a core xanthine structure. The process typically includes:
Dasantafil features a complex molecular structure characterized by multiple rings and functional groups. The key structural components include:
The stereochemistry of Dasantafil is significant; it contains chiral centers that can influence its pharmacological properties. The specific three-dimensional arrangement of atoms is crucial for its interaction with biological targets, particularly phosphodiesterase type 5 .
Dasantafil participates in various chemical reactions that can modify its structure and potentially enhance its pharmacological profile:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Dasantafil's primary mechanism involves the inhibition of phosphodiesterase type 5. By blocking this enzyme, Dasantafil prevents the breakdown of cGMP, leading to increased levels of this signaling molecule within smooth muscle cells. The elevated cGMP levels cause:
Dasantafil exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate dosage forms and routes of administration in clinical settings .
Dasantafil has several potential applications in scientific research and medicine:
The discovery of phosphodiesterase type 5 (PDE5) inhibitors revolutionized genitourinary therapy by targeting the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. PDE5 hydrolyzes cGMP, a second messenger critical for smooth muscle relaxation in the corpora cavernosa, and its inhibition amplifies cGMP-mediated vasodilation, enabling erectile function restoration [5] [10]. Prior to PDE5 inhibitors, erectile dysfunction (ED) treatments relied on invasive methods (intracavernosal injections) or non-specific agents (yohimbine), which had limited efficacy and poor tolerability [5]. The identification of PDE5’s high expression in penile tissue provided a precise therapeutic target, shifting the paradigm toward oral, on-demand therapies that augment physiological sexual stimulation [4] [10].
Sildenafil (Viagra®), the first PDE5 inhibitor approved in 1998, validated this mechanism, demonstrating 45–80% efficacy across ED etiologies [5] [10]. By 2025, ED prevalence was projected to reach 322 million cases globally, intensifying demand for optimized PDE5 inhibitors with enhanced pharmacokinetics, tissue selectivity, and reduced side effects [5] [7]. This spurred drug development programs to engineer successors addressing limitations like short duration of action (sildenafil, vardenafil: 4–6 hours) or non-retinal PDE cross-reactivity causing visual disturbances [4] [7].
Table 1: Evolution of PDE5 Inhibitor Therapeutic Applications
Therapeutic Milestone | Key Agents | Impact on Drug Development |
---|---|---|
ED as a cGMP-dependent disorder (1980s–1990s) | Sildenafil (Viagra®) | Established PDE5 inhibition as a core mechanism for ED; market approval in 1998 |
Expansion to pulmonary arterial hypertension (PAH) | Sildenafil (Revatio®), Tadalafil (Adcirca®) | Demonstrated PDE5 expression in pulmonary vasculature; approved for PAH (2005, 2009) |
Broader genitourinary indications | Tadalafil (Cialis®) | Leveraged prolonged half-life (17.5 hr) for daily dosing; approved for BPH/LUTS (2011) |
CNS and metabolic applications (investigational) | Dasantafil-class molecules | Exploited PDE5 expression in brain/kidney; targeted neurogenesis and insulin sensitivity |
Merck & Co. emerged as a pivotal player in PDE5 inhibitor development during the late 1990s–early 2000s, capitalizing on structural biology advances and high-throughput screening (HTS) technologies. While Pfizer’s sildenafil dominated the initial market, Merck pursued novel chemotypes to circumvent intellectual property constraints and optimize pharmacodynamics [3] [9]. Their research focused on pyrazolopyrimidinone derivatives—a scaffold known for potent PDE5 binding—but with strategic modifications to enhance selectivity and brain permeability [3] [9].
Dasantafil (originally coded Cpd7a, CAS 1233518-60-9) exemplified this strategy. Synthesized via Merck’s quinoline-based chemistry platform, it exhibited sub-nanomolar PDE5 inhibition (IC₅₀ = 270 pM) and >10,000-fold selectivity over other PDEs (e.g., PDE6 IC₅₀ = 339 nM) [3]. Key innovations included:
Table 2: Merck’s Early PDE5 Inhibitor Candidates
Compound | PDE5 IC₅₀ (nM) | Selectivity (vs. PDE6) | Key Structural Feature | Development Status |
---|---|---|---|---|
Dasantafil (Cpd7a) | 0.27 | >1,250-fold | Quinoline core; sulfonamide group | Preclinical/Phase I (discontinued) |
Thienyl-sildenafil analog | 0.35 | ~1,000-fold | Thiophene ring replacing phenyl | Research compound |
Carboxylic acid derivative | 0.035 | Not reported | Piperazine replaced by carboxylate | Research compound |
Dasantafil was engineered to compete within a saturated PDE5 inhibitor market dominated by sildenafil, vardenafil, and tadalafil. Its value proposition hinged on three axes:
1. Enhanced Selectivity Profile
Dasantafil’s quinoline scaffold minimized off-target binding, particularly against PDE6 (retina) and PDE11 (skeletal muscle), which were linked to visual disturbances (sildenafil) or myalgia (tadalafil) [3] [7] [9]. Its PDE5/PDE6 selectivity ratio exceeded 1,250-fold, compared to sildenafil’s 7-fold and vardenafil’s 15-fold [3] [10]. This was achieved via:
2. Neurological and Metabolic Applications
Preclinical data highlighted dasantafil’s potential beyond ED. In Alzheimer’s disease models, it elevated hippocampal cGMP, rescuing synaptic plasticity deficits and oligomeric Aβ42-induced memory impairment [3] [8]. It also augmented insulin sensitivity in diabetic nephropathy models by activating PKG-dependent glucose transporters, positioning it for metabolic indications [4] [7].
3. Pharmacokinetic Differentiation
With a plasma half-life of ~1.33 hours, dasantafil bridged the gap between rapid-onset agents (avanafil: Tₘₐₓ = 30 min) and long-acting tadalafil (t₁/₂ = 17.5 h). Its brain permeability further distinguished it from competitors, enabling exploration in CNS disorders [3] [8].
Table 3: Competitive Landscape of Select PDE5 Inhibitors (Including Dasantafil)
Inhibitor | PDE5 IC₅₀ (nM) | PDE6 Selectivity Ratio | Half-Life (h) | Unique Therapeutic Positioning |
---|---|---|---|---|
Dasantafil | 0.27 | >1,250 | 1.33 | Brain-penetrant; neuroprotective applications |
Sildenafil | 3.9 | 7 | 4 | First-in-class; PAH indication |
Vardenafil | 0.6 | 15 | 4 | High potency; QT-interval caution |
Tadalafil | 2.0 | >10,000* | 17.5 | BPH/LUTS indication; once-daily dosing |
Avanafil | 5.2 | >120 | 3 | Fastest onset (15 min); minimal visual effects |
*Tadalafil’s off-target effects involve PDE11 inhibition (IC₅₀ = 40 nM), not PDE6.
Despite its advantages, dasantafil did not progress beyond early development. Market dynamics favored agents with established indications (e.g., tadalafil for BPH), and Merck prioritized clinical-stage assets over novel PDE5 candidates [3] [6]. Nevertheless, its design principles influenced next-generation inhibitors targeting CNS and metabolic diseases, cementing PDE5’s versatility beyond genitourinary contexts [8] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7